Cas no 2228656-38-8 (4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid)

4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid
- SCHEMBL4675664
- 4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid
- 2228656-38-8
- EN300-1888076
-
- インチ: 1S/C13H24N2O4/c1-12(2,3)19-11(18)15-13(5-4-6-13)9(8-14)7-10(16)17/h9H,4-8,14H2,1-3H3,(H,15,18)(H,16,17)
- InChIKey: HWXZVEGVOQTXJJ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1(C(CN)CC(=O)O)CCC1)=O
計算された属性
- せいみつぶんしりょう: 272.17360725g/mol
- どういたいしつりょう: 272.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 102Ų
4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888076-0.5g |
4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |
2228656-38-8 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1888076-0.1g |
4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |
2228656-38-8 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1888076-1.0g |
4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |
2228656-38-8 | 1g |
$971.0 | 2023-06-01 | ||
Enamine | EN300-1888076-10.0g |
4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |
2228656-38-8 | 10g |
$4176.0 | 2023-06-01 | ||
Enamine | EN300-1888076-0.25g |
4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |
2228656-38-8 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1888076-5.0g |
4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |
2228656-38-8 | 5g |
$2816.0 | 2023-06-01 | ||
Enamine | EN300-1888076-1g |
4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |
2228656-38-8 | 1g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1888076-2.5g |
4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |
2228656-38-8 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1888076-0.05g |
4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |
2228656-38-8 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1888076-10g |
4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |
2228656-38-8 | 10g |
$4852.0 | 2023-09-18 |
4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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5. Book reviews
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acidに関する追加情報
4-Amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic Acid (CAS No. 2228656-38-8): A Comprehensive Overview
4-Amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid (CAS No. 2228656-38-8) is a versatile compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, also known as Boc-protected 4-amino-3-cyclobutylaminobutanoic acid, is characterized by its unique structural features and potential applications in drug development and synthetic chemistry.
The molecular structure of 4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during synthetic processes. The Boc group can be easily removed under acidic conditions, making this compound a valuable intermediate in the synthesis of more complex molecules. The cyclobutyl ring and the butanoic acid moiety contribute to the compound's overall stability and reactivity, making it suitable for a wide range of chemical reactions.
In recent years, 4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid has been extensively studied for its potential in the development of novel therapeutic agents. One of the key areas of research has been its use as a building block in the synthesis of peptides and peptidomimetics. Peptides and peptidomimetics are important classes of molecules that have shown promise in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
A study published in the Journal of Medicinal Chemistry highlighted the use of 4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid in the synthesis of a novel class of peptidomimetics designed to target specific protein-protein interactions. These interactions are often critical for the function of many biological processes and are considered attractive targets for therapeutic intervention. The researchers found that the cyclobutyl ring in the compound provided enhanced conformational rigidity, which improved the binding affinity and selectivity of the resulting peptidomimetics.
Another area where 4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid has shown promise is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The Boc protecting group in this compound can be strategically designed to be cleaved under specific physiological conditions, releasing the active drug at the desired site of action. This approach can improve drug delivery, reduce side effects, and enhance therapeutic efficacy.
The synthetic versatility of 4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid has also been demonstrated in various other applications. For example, it has been used as a key intermediate in the synthesis of small molecule inhibitors targeting specific enzymes or receptors. These inhibitors have potential applications in treating a wide range of diseases by modulating specific biological pathways.
In addition to its use in drug development, 4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid has also been explored for its potential as a chiral building block in asymmetric synthesis. Chiral compounds are essential for many pharmaceuticals due to their ability to interact with biological targets with high specificity. The cyclobutyl ring and the amino group in this compound provide multiple chiral centers, making it an attractive candidate for enantioselective synthesis.
The physical properties of 4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid, such as its solubility and stability, have been well-characterized. It is typically supplied as a white solid with a molecular weight of 277.35 g/mol. The compound is stable under standard laboratory conditions but should be stored at low temperatures to prevent degradation.
In conclusion, 4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid (CAS No. 2228656-38-8) is a highly versatile compound with significant potential in various areas of chemical biology and medicinal chemistry. Its unique structural features make it an ideal building block for synthesizing complex molecules with therapeutic applications. Ongoing research continues to uncover new uses and improvements for this compound, further solidifying its importance in modern drug development and synthetic chemistry.
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